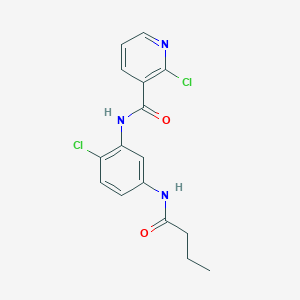
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2001 and has since been extensively studied for its various biological activities.
Mécanisme D'action
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 acts as an inhibitor of the NF-κB pathway, which is a key regulator of inflammation and immune responses. It blocks the activation of the IκB kinase complex, which prevents the phosphorylation and subsequent degradation of IκBα, a critical step in the activation of NF-κB. By inhibiting NF-κB activation, N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 can reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 has been shown to have a range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the expression of adhesion molecules on endothelial cells. It has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation and migration. In addition, N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 has been shown to have anti-viral activity against a range of viruses, including HIV-1, influenza A, and hepatitis B and C.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. It can be used to selectively inhibit NF-κB activation without affecting other signaling pathways. In addition, its relatively low cost and ease of synthesis make it an attractive option for research purposes. However, one limitation of using N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 is its potential toxicity, particularly at high concentrations. It is important to carefully optimize the dose and duration of treatment to minimize any potential adverse effects.
Orientations Futures
There are many potential future directions for research involving N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082. One area of interest is its potential use as a therapeutic agent for inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It may also have potential as a cancer therapy, either alone or in combination with other drugs. In addition, further research is needed to fully elucidate its mechanism of action and to explore its potential for treating viral infections.
Méthodes De Synthèse
The synthesis of N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 involves the reaction of 2-chloronicotinic acid with butyryl chloride to form an intermediate, which is then treated with 5-amino-2-chlorobenzamide to yield the final product. The synthesis process is relatively simple and can be carried out on a large scale, making it a cost-effective option for research purposes.
Applications De Recherche Scientifique
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It has been used in numerous studies to investigate the mechanisms of various diseases and to develop potential therapeutic agents.
Propriétés
Nom du produit |
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide |
|---|---|
Formule moléculaire |
C16H15Cl2N3O2 |
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
N-[5-(butanoylamino)-2-chlorophenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-2-4-14(22)20-10-6-7-12(17)13(9-10)21-16(23)11-5-3-8-19-15(11)18/h3,5-9H,2,4H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
UOAKXDVQGUGUQT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B258080.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B258082.png)




![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)


![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)